1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid
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Overview
Description
1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring and a diazepane moiety. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
The synthesis of 1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid typically involves the protection of the amine group using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol. The major products formed from these reactions include the deprotected amine and the corresponding substituted products.
Scientific Research Applications
This compound has several scientific research applications:
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid involves the protection of amine groups during chemical reactions. The Boc group is introduced to the amine, preventing it from reacting with other reagents. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amines such as:
1-Boc-4-aminopiperidine: Used as an intermediate in the synthesis of various pharmaceuticals.
tert-Butoxycarbonyl-protected amino acids: Used in peptide synthesis and other organic synthesis applications.
1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a diazepane moiety, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds.
Properties
Molecular Formula |
C15H26N2O4 |
---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(20)16-8-5-9-17(11-10-16)15(12(18)19)6-4-7-15/h4-11H2,1-3H3,(H,18,19) |
InChI Key |
JWBNZJLDCIFMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2(CCC2)C(=O)O |
Origin of Product |
United States |
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